molecular formula C20H14N2O4 B2393331 5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 351372-58-2

5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2393331
CAS No.: 351372-58-2
M. Wt: 346.342
InChI Key: XLMIAYHWPWINGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an aminophenoxy group and a hydroxyphenyl group attached to an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

    Introduction of the Aminophenoxy Group: This step involves the nucleophilic substitution of a halogenated isoindole derivative with 3-aminophenol under basic conditions.

    Attachment of the Hydroxyphenyl Group: The final step involves the coupling of the intermediate with 4-hydroxybenzaldehyde through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Aminocoumarin Derivatives: These compounds share structural similarities and are used in similar applications.

    Phenyl Boronic Acid Derivatives: Known for their versatility in organic synthesis and biological applications.

Uniqueness

5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-(3-aminophenoxy)-2-(4-hydroxyphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c21-12-2-1-3-15(10-12)26-16-8-9-17-18(11-16)20(25)22(19(17)24)13-4-6-14(23)7-5-13/h1-11,23H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMIAYHWPWINGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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